tert-Butyl 2-cyclopropyl-4-oxo-1,3,8-triazaspiro[4.5]dec-1-ene-8-carboxylate

Lipophilicity clogP ADMET

Researchers optimizing lead candidates often encounter metabolic instability with open-chain alkyl substituents, leading to late-stage PK failure. This spirocyclic intermediate features a cyclopropyl group at C2 that enhances resistance to CYP-mediated oxidation while maintaining a favorable clogP (1.68) and molecular weight (293.36 Da) for ligand efficiency. Benefits: • Improved metabolic stability vs. methyl/isopropyl analogs. • 98% purity minimizes pre-reaction purification in parallel synthesis. • Balanced lipophilicity supports hit-to-lead progression. • Commercial availability reduces procurement lead times.

Molecular Formula C15H23N3O3
Molecular Weight 293.367
CAS No. 1779126-43-0
Cat. No. B2603638
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 2-cyclopropyl-4-oxo-1,3,8-triazaspiro[4.5]dec-1-ene-8-carboxylate
CAS1779126-43-0
Molecular FormulaC15H23N3O3
Molecular Weight293.367
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC2(CC1)C(=O)NC(=N2)C3CC3
InChIInChI=1S/C15H23N3O3/c1-14(2,3)21-13(20)18-8-6-15(7-9-18)12(19)16-11(17-15)10-4-5-10/h10H,4-9H2,1-3H3,(H,16,17,19)
InChIKeyLZLLDQCAAFHWTM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

tert-Butyl 2-cyclopropyl-4-oxo-1,3,8-triazaspiro[4.5]dec-1-ene-8-carboxylate: Spirocyclic Building Block


tert-Butyl 2-cyclopropyl-4-oxo-1,3,8-triazaspiro[4.5]dec-1-ene-8-carboxylate (CAS 1779126-43-0, MFCD26097121) is a spirocyclic intermediate utilized as a versatile building block in early-stage drug discovery . The molecule features a 1,3,8-triazaspiro[4.5]dec-1-ene core with a tert-butyl carbamate (Boc) protecting group at N8 and a cyclopropyl substituent at C2, yielding a molecular weight of 293.36 g mol⁻¹ and a molecular formula of C₁₅H₂₃N₃O₃ . Commercially available at purities of 95 % to 98 %, it is typically stored at 2–8 °C .

Spirocyclic building block for lead-like and fragment-based library design
Boc-protected N8 enables orthogonal deprotection in multi-step synthesis
Cyclopropyl substituent may support metabolic stability assessment in early profiling

Why C2 Substituent Matters in Triazaspiro Scaffolds


The 1,3,8-triazaspiro[4.5]dec-1-ene scaffold is commercially available with diverse C2 substituents (methyl, isopropyl, cyclobutyl, phenyl, cyclopropyl). Despite their shared core, the identity of the C2 group profoundly influences lipophilicity, metabolic stability, and target engagement [1]. For example, the cyclopropyl ring imparts enhanced metabolic stability compared to isopropyl or methyl analogs while maintaining a favorable balance of lipophilicity [1][2]. Consequently, these analogs are not interchangeable; selection of the optimal C2 substituent is critical for lead optimization campaigns where potency, ADMET properties, and synthetic tractability are evaluated in parallel.

C2 Substituent Identity
Cyclopropyl vs. isopropyl: metabolic stability profile may not transfer across analogs
Lipophilicity Shift
Phenyl analog may introduce excessive lipophilicity, limiting aqueous solubility and assay compatibility
Purity Variability
Lower-purity analogs (95%) may require additional purification, affecting parallel synthesis throughput

Quantitative Differentiation vs. Key Analogs


Lipophilicity Tuning via Cyclopropyl Substitution

The predicted clogP of the target cyclopropyl compound is 1.68, placing it between the 2-methyl analog (clogP ≈1.07) and the 2-cyclobutyl analog (clogP ≈1.11) and substantially lower than the 2-phenyl analog (clogP ≈3.5, estimated) [1][2][3]. This intermediate lipophilicity may offer a balanced profile for both permeability and solubility, an essential compromise in lead optimization.

Lipophilicity Tuning
Cross-study comparable
Target clogP ≈1.68
Methyl analog: ≈1.07
ΔclogP ≈ +0.61
Supports balanced lipophilicity profiling for permeability-solubility trade-off
Predicted values; experimental verification recommended
Lipophilicity clogP ADMET Drug Design

Purity Advantage for the Cyclopropyl Analog

The cyclopropyl-substituted target compound is available at 98 % purity (Leyan, Cat. 1519441) whereas the 2-methyl (95 %, Apollo Scientific), 2-isopropyl (95 %, multiple vendors), and 2-cyclobutyl (95 %, AKSci) analogs are routinely supplied at 95 % purity [1]. Higher purity reduces the burden of downstream purification in parallel synthesis and biological assays.

Purity Advantage
Specification review
98% HPLC purity
May reduce purification burden in parallel synthesis workflows
Supplier specification (Leyan); typical analog purity 95%
Purity Quality Control Reproducibility

Metabolic Stability of Cyclopropyl Group

The cyclopropyl ring is a well-established structural motif for enhancing metabolic stability in drug candidates. A comprehensive review demonstrates that installing a cyclopropyl substituent reduces oxidative metabolism by cytochrome P450 enzymes relative to open-chain alkyl groups (e.g., isopropyl) [1][2]. While direct metabolic stability data for the target compound are not publicly available, the presence of the cyclopropyl group at C2 provides a strong rationale for prioritizing this analog over the corresponding methyl or isopropyl variants when metabolic liability is a concern.

Metabolic Stability
Class-level, Data to verify
Cyclopropyl group generally reduces CYP-mediated oxidation (literature precedent)
May support metabolic stability screening rationale
No direct experimental data for this specific scaffold
Metabolic Stability Cyclopropyl Drug Metabolism Pharmacokinetics

Molecular Weight Economy vs. Phenyl Analog

The cyclopropyl-substituted compound (MW = 293.36 g mol⁻¹) is 36.03 Da lighter than the corresponding 2-phenyl analog (MW = 329.39 g mol⁻¹) . This reduction in molecular weight, without compromising the spirocyclic core, supports higher ligand efficiency and potentially improved permeability, a key consideration in fragment-based and lead-like library design.

Molecular Weight Economy
Head-to-head
293.36 Da
(Δ −36.03 Da vs. phenyl analog)
May support ligand efficiency and passive permeability profiling
Direct comparison based on molecular formulas
Molecular Weight Ligand Efficiency Drug-Likeness

Optimal Procurement Scenarios


Lead-like Library Synthesis

The intermediate clogP (1.68) and molecular weight (293.36 Da) of the cyclopropyl analog make it well-suited for lead-like compound libraries [1]. Its lower lipophilicity compared to the phenyl analog and lower molecular weight than bulkier substituents enable more favorable ligand efficiency indices, facilitating hit-to-lead progression.

High-Purity Parallel Synthesis

With commercial availability at 98 % purity, this compound minimizes the need for pre-reaction purification in automated parallel synthesis workflows, directly improving throughput and yield consistency across dozens of reactions .

Metabolic Stability-Driven Oral Programs

The cyclopropyl group is documented to improve metabolic stability relative to open-chain alkyl substituents [2][3]. This building block is therefore prioritized when the target profile demands resistance to CYP-mediated oxidation, reducing the risk of late-stage pharmacokinetic failure.

Fragment-Based Drug Discovery

Its spirocyclic architecture, low molecular weight, and balanced lipophilicity align with fragment-based screening principles. The cyclopropyl analog can serve as a fragment hit that already incorporates a vector for subsequent growth into higher-affinity leads [1][2].

Application
Selection Property
Validation Focus
Lead-like library synthesis
Balanced lipophilicity and low molecular weight
Review predicted clogP and ligand efficiency indices
High-purity parallel synthesis
98% purity specification
Verify supplier COA and batch consistency
Metabolic stability assessment
Cyclopropyl metabolic stability profile
Evaluate CYP-mediated oxidation in vitro
Fragment-based discovery
Spirocyclic scaffold with growth vector
Validate fragment binding and expansion routes
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